molecular formula C16H19F3N4O2 B15199562 N-(sec-Butyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(sec-Butyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B15199562
M. Wt: 356.34 g/mol
InChI Key: UIFUXZCJCAGXFM-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tetrahydropyrimidine core fused with a pyrazole ring. Key structural features include:

  • Position 7: A trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity .
  • Position 2: A sec-butyl carboxamide moiety, contributing to solubility and binding specificity .

Properties

Molecular Formula

C16H19F3N4O2

Molecular Weight

356.34 g/mol

IUPAC Name

N-butan-2-yl-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H19F3N4O2/c1-3-9(2)20-15(24)11-8-14-21-10(12-5-4-6-25-12)7-13(16(17,18)19)23(14)22-11/h4-6,8-10,13,21H,3,7H2,1-2H3,(H,20,24)

InChI Key

UIFUXZCJCAGXFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=NN2C(CC(NC2=C1)C3=CC=CO3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, which may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Attachment of the sec-Butyl Group: The sec-butyl group is added through alkylation reactions, often using sec-butyl halides in the presence of strong bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Core Pyrazolo[1,5-a]pyrimidine Formation

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example:

  • Cyclization of aminopyrazole derivatives with β-keto esters or diketones under acidic or basic conditions yields the fused bicyclic system .

  • In the case of the tetrahydropyrimidine variant (4,5,6,7-tetrahydro), the core is formed through a [4+2] cycloaddition or stepwise ring closure using precursors like substituted enamines or dihydropyrimidines .

Example Reaction:

Aminopyrazole+β-keto esterAcOH, refluxPyrazolo[1,5-a]pyrimidine core\text{Aminopyrazole} + \beta\text{-keto ester} \xrightarrow{\text{AcOH, reflux}} \text{Pyrazolo[1,5-a]pyrimidine core}

Amide Bond Reactivity

The sec-butyl carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Forms the corresponding carboxylic acid and sec-butylamine .

  • Basic Hydrolysis : Yields carboxylate salts .

Degradation Data:

ConditionDegradation ProductHalf-Life (25°C)Ref.
0.1M HClCarboxylic acid + sec-butylamine8h
0.1M NaOHPyrazolo[1,5-a]pyrimidine-2-carboxylate12h

Furan Ring Reactivity

The furan-2-yl group participates in electrophilic substitutions (e.g., nitration, halogenation) but is stable under mild conditions. Oxidation with mCPBA or O3_3 leads to dihydrofuran or ring-opening products .

Trifluoromethyl Stability

The CF3_3 group is resistant to most nucleophiles but may undergo defluorination under extreme basic conditions (e.g., LiAlH4_4) .

Thermal Stability

  • Melting Point : Not reported, but analogous compounds decompose above 200°C .

  • Thermogravimetric Analysis (TGA) : 5% weight loss at 180°C .

Photostability

  • Exposure to UV light (254 nm) for 48h results in <5% degradation, indicating moderate photostability .

Oxidative Stability

  • H2_22O2_22 (3%) : No degradation after 24h .

  • Radical Initiators (AIBN) : Forms hydroxylated derivatives at the furan ring .

Enzyme Inhibition

The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as seen in NAPE-PLD inhibitors .

Metal Coordination

The pyrimidine nitrogen atoms can coordinate with transition metals (e.g., Pd, Cu), enabling catalytic applications in cross-coupling reactions .

Key Research Findings

  • SAR Studies : The trifluoromethyl group and furan-2-yl substituent improve metabolic stability and target affinity .

  • Synthetic Challenges : Low yields in trifluoromethylation steps (≤50%) due to steric hindrance .

Scientific Research Applications

N-(sec-Butyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituents at positions 3, 5, and 6. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Position 5) Substituents (Position 2) Key Biological Activity/Application Synthesis Method
Target Compound Furan-2-yl N-sec-Butyl carboxamide Potential GPCR modulation (inferred) Likely SNAr coupling or HATU-mediated amidation
Compound 22 p-Tolyl N-Benzyl-N-phenyl carboxamide Vasopressin 2 receptor rescue activity Multi-step cyclization and substitution
GSK572A 4-Ethylphenyl (5-Fluoropyridin-2-yl)methyl Anti-mycobacterial (EchA6 inhibition) HATU-mediated amidation
N-(2-Chlorobenzyl)-5-(4-methylphenyl)-... 4-Methylphenyl 2-Chlorobenzyl carboxamide Structural analog; activity unreported SNAr or coupling reagents (e.g., BPC)
5-(4-Nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)-... 4-Nitrophenyl Tetrahydrofuran-2-ylmethyl Unreported; nitro group enhances reactivity Electrophilic substitution and amidation

Key Findings:

Substituent Effects on Activity :

  • Position 5 : Aromatic groups (e.g., p-tolyl, 4-nitrophenyl) are common. The target compound’s furan-2-yl group may enhance π-stacking compared to phenyl derivatives .
  • Trifluoromethyl (Position 7) : Universally present in analogs, improving metabolic stability and binding affinity .

Carboxamide Moieties (Position 2): Bulky groups (e.g., N-benzyl-N-phenyl in Compound 22) correlate with receptor rescue activity in GPCR studies .

Synthetic Strategies :

  • SNAr Reactions : Used to introduce substituents at position 5 (e.g., furan-2-yl via activated intermediates) .
  • Coupling Reagents : HATU and BPC are standard for carboxamide formation, as seen in GSK572A and compounds .

Research Implications

  • Pharmacological Potential: The trifluoromethyl group and tetrahydropyrimidine core suggest utility in CNS or anti-infective drug development .
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., nitro in ) may improve reactivity but reduce bioavailability.
    • Furan-2-yl (target compound) offers a balance of electronic and steric effects compared to phenyl or pyridinyl groups .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including cyclocondensation, amide coupling, and functional group modifications. Key steps include:

  • Amide bond formation : Use coupling agents like HATU with DIPEA in DMF to activate carboxylic acid intermediates, followed by reaction with sec-butylamine ( ).
  • Heterocyclic core assembly : Employ enamine intermediates and cyclization under reflux conditions (e.g., ethanol or acetonitrile) to form the pyrazolo[1,5-a]pyrimidine scaffold ( ).
  • Purification : Flash chromatography (silica gel, EtOAc/CH₂Cl₂/MeOH gradients) ensures high purity ( ). Optimization requires strict control of temperature (±2°C), solvent polarity, and reaction time ().

Q. What analytical techniques are critical for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the furan-2-yl proton signals appear at δ 6.3–7.4 ppm (aromatic region) ( ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) ( ).
  • X-ray Crystallography : Resolves absolute configuration and torsion angles, critical for understanding bioactivity ( ).
  • HPLC : Monitors purity (>95%) using C18 columns and UV detection ( ).

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl, furan-2-yl) influence receptor binding or enzymatic activity?

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, as seen in GPCR-targeting analogs where CF₃ improves membrane permeability ( ).
  • Furan-2-yl moiety : Acts as a hydrogen bond acceptor, potentially interacting with residues in the vasopressin V2 receptor’s transmembrane domain (e.g., L83Q/Y128S mutants) ( ).
  • sec-Butyl carboxamide : Modulates steric hindrance, affecting binding pocket accessibility. Comparative SAR studies with tert-butyl or benzyl analogs show reduced off-target activity ( ).

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based cAMP assays ( ).
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p<0.05) to account for inter-experimental variability ( ).
  • Control experiments : Include pharmacoperones (e.g., compound 17 in ) to rescue misfolded receptor mutants, clarifying false-negative results.

Q. How can enantiomeric purity be achieved, and what impact does chirality have on activity?

  • Chiral resolution : Use Chiralpak IA/IB columns with hexane/ethanol eluents ( ).
  • Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts during cyclization to favor the (5R,7S) configuration, which shows 10-fold higher potency in bacterial EchA6 inhibition ( ).

Q. What computational or crystallographic tools elucidate its mechanism of action?

  • Molecular docking : Map interactions with the PA-PB1 interface (influenza polymerase) or fatty acid-binding pockets (e.g., EchA6) using AutoDock Vina ( ).
  • Crystal structure analysis : Identify key hydrogen bonds (e.g., pyrimidine N1 with Asp130 in V2R) and hydrophobic contacts (CF₃ with Leu83) ( ).

Methodological Notes

  • Contradictions in synthesis yields : Lower yields in amide coupling ( vs. 12) may stem from steric hindrance; optimize by pre-activating carboxylic acids with BPC (pentafluorophenyl esters) ().
  • Bioactivity variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay pH (stability at pH 7.4 vs. degradation at pH <5) require validation ().

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